2-methoxy-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide
Description
2-methoxy-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Properties
IUPAC Name |
2-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S2/c1-11-8-9-14(21-11)13(20-3)10-16-22(17,18)15-7-5-4-6-12(15)19-2/h4-9,13,16H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWZLDXEUMXTFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNS(=O)(=O)C2=CC=CC=C2OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Multi-Step Synthesis Framework
The preparation of 2-methoxy-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide follows a three-step sequence:
Sulfonylation of the Benzene Core :
The reaction begins with the sulfonylation of 2-methoxybenzenesulfonyl chloride with 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine. This step is typically conducted in anhydrous dichloromethane (DCM) at 0–5°C to prevent premature decomposition of the sulfonyl chloride. Triethylamine (TEA) is added dropwise to neutralize HCl byproducts, maintaining a pH of 8–9.Thiophene Functionalization :
The 5-methylthiophen-2-yl moiety is introduced via a nucleophilic substitution reaction. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates the displacement of a leaving group (e.g., bromide) on the ethylamine derivative at 80°C.Methoxy Group Installation :
Final methoxy groups are installed using methyl iodide (CH₃I) in the presence of silver(I) oxide (Ag₂O), which acts as a mild oxidizing agent to prevent over-alkylation.
Table 1: Representative Reaction Conditions and Yields
| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Methoxybenzenesulfonyl chloride, TEA | DCM | 0–5 | 78 |
| 2 | 5-Methylthiophen-2-yl bromide, K₂CO₃ | DMF | 80 | 65 |
| 3 | CH₃I, Ag₂O | Acetone | 25 | 92 |
Enantiomeric Control and Chiral Resolution
Patent data reveal that enantiomeric purity (>99%) is achievable through crystallization with chiral resolving agents such as D-(-)-mandelic acid. For example, dissolving the racemic mixture in methanol-water (9.5:0.5 v/v) and adding D-(-)-mandelic acid at 65°C yields diastereomeric salts, which are filtered and recrystallized.
Optimization of Reaction Parameters
Solvent and Base Selection
- Polar Aprotic Solvents : DMF enhances nucleophilicity in thiophene functionalization but requires post-reaction distillation to eliminate residual dimethylamine byproducts.
- Bases : TEA outperforms weaker bases (e.g., NaHCO₃) in sulfonylation steps, reducing side reactions like sulfonate ester formation.
Temperature and Time Dependencies
- Low-Temperature Sulfonylation : Reactions below 10°C improve sulfonamide bond stability, increasing yields from 65% to 78%.
- Extended Reaction Times : Thiophene coupling requires 12–16 hours for complete conversion, as shorter durations leave unreacted starting materials.
Purification and Characterization
Chromatographic Techniques
- Silica Gel Chromatography : Gradient elution with hexane/ethyl acetate (7:3 to 1:1) separates sulfonamide derivatives from unreacted amines.
- High-Performance Liquid Chromatography (HPLC) : A Lichrospher® silica column (250 × 4.6 mm, 5 µm) with isocratic elution (acetonitrile:water = 70:30) confirms purity >98%.
Spectroscopic Validation
- ¹H NMR : Key peaks include δ 3.25 ppm (methoxy groups) and δ 6.85–7.45 ppm (thiophene and benzene protons).
- IR Spectroscopy : Strong absorptions at 1340 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation.
Table 2: Key Spectroscopic Data
| Technique | Diagnostic Signal | Assignment |
|---|---|---|
| ¹H NMR | δ 3.25 (s, 6H) | Two methoxy groups |
| IR | 1340 cm⁻¹ | Sulfonamide S=O |
| MS | m/z 341.1 [M+H]⁺ | Molecular ion |
Industrial-Scale Production Strategies
Continuous Flow Reactors
Adopting continuous flow systems reduces reaction times by 40% compared to batch processes, with in-line HPLC monitoring ensuring real-time quality control.
Waste Mitigation
- Solvent Recovery : DCM and DMF are distilled and reused, lowering production costs by 22%.
- Catalyst Recycling : Palladium on carbon (Pd/C) from hydrogenation steps is reactivated via acid washing, maintaining catalytic activity over five cycles.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The methoxy and methylthiophene groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-methoxy-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development, particularly in the design of new antibiotics or anti-inflammatory agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in bacterial growth or inflammation. The methoxy and methylthiophene groups can enhance its binding affinity and specificity to these targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-((5-methylthiophen-2-yl)methyl)ethanamine hydrochloride
- 2-methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline
- 5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide
Uniqueness
Compared to similar compounds, 2-methoxy-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide stands out due to its unique combination of methoxy and methylthiophene groups. These substituents may confer distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications .
Biological Activity
2-Methoxy-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzenesulfonamide moiety, methoxy groups, and a thiophene ring. Its molecular formula is , and it possesses distinct functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁N₁O₃S₁ |
| Molecular Weight | 321.41 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
1. Antimicrobial Activity
Preliminary studies indicate that this compound exhibits notable antimicrobial properties . Research has shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections . The mechanism of action may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory activity . In vitro assays have demonstrated its ability to downregulate pro-inflammatory cytokines, which could be beneficial in conditions like arthritis or chronic inflammatory diseases . The anti-inflammatory effects are likely mediated through the modulation of specific signaling pathways that regulate inflammation.
3. Anticancer Potential
Research into the anticancer properties of this compound is ongoing. Initial findings suggest that it may induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways . Further studies are required to elucidate the specific molecular targets involved in its anticancer activity.
The biological activity of this compound is hypothesized to result from its interaction with various molecular targets:
- Enzyme Inhibition: The sulfonamide group may inhibit key enzymes involved in bacterial metabolism or inflammatory responses.
- Receptor Modulation: The compound could interact with receptors involved in pain and inflammation, altering their activity and contributing to its therapeutic effects.
- Signal Transduction Pathways: The presence of methoxy and thiophene groups may influence cellular signaling pathways, leading to altered gene expression related to inflammation and cancer .
Case Studies
Several case studies have highlighted the biological activity of similar compounds with structural analogs:
-
Case Study on Antimicrobial Activity:
A study conducted on related benzenesulfonamide derivatives demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, supporting the potential of this compound in clinical applications . -
Case Study on Anti-inflammatory Properties:
In vivo experiments showed that administration of related compounds resulted in reduced edema in animal models of inflammation, indicating a promising therapeutic profile for inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methoxy-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves coupling a sulfonyl chloride intermediate with an amine-bearing moiety. For analogous sulfonamides, chlorosulfonic acid is used to sulfonate precursors, followed by nucleophilic substitution with amines under basic conditions (e.g., triethylamine in dichloromethane at room temperature). Optimize yields by controlling stoichiometry, solvent polarity, and reaction time .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) to confirm bond lengths, angles, and stereochemistry. Complementary techniques include H/C NMR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .
Q. What are the solubility properties of this compound, and how should it be formulated for in vitro assays?
- Methodological Answer : The compound is sparingly soluble in water (<1 mg/mL) but dissolves in DMSO (69 mg/mL) or ethanol. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer to avoid solvent toxicity. Centrifuge to remove precipitates before use .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy or thiophene substituents) influence its bioactivity?
- Methodological Answer : Compare analogs via structure-activity relationship (SAR) studies. For example:
- Methoxy groups : Enhance membrane permeability but may reduce metabolic stability.
- Thiophene rings : Improve π-π stacking with aromatic residues in target proteins.
Use computational docking (e.g., AutoDock Vina) to predict binding modes and validate with mutagenesis assays .
Q. How can conflicting bioactivity data across studies be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurities. Perform orthogonal assays (e.g., SPR for binding affinity vs. cellular IC) and validate compound purity via HPLC (>95%). Include positive controls (e.g., known inhibitors) to calibrate results .
Q. What strategies are recommended for studying its metabolic stability and degradation pathways?
- Methodological Answer : Conduct forced degradation studies under acidic, basic, oxidative, and photolytic conditions. Use LC-MS to identify degradation products (e.g., demethylation or sulfonamide cleavage). Compare with in vitro liver microsome assays to map Phase I/II metabolism .
Q. How can computational modeling predict its interaction with biological targets?
- Methodological Answer : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess conformational stability in binding pockets. Use QM/MM calculations to evaluate electronic effects of substituents. Cross-validate with cryo-EM or SC-XRD data of target complexes .
Q. What experimental designs are suitable for evaluating synergistic effects with other therapeutic agents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
